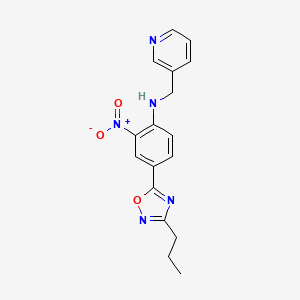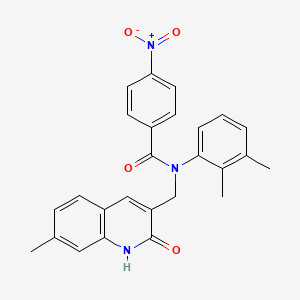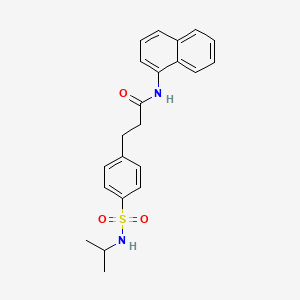![molecular formula C14H14N2O3S B7697942 N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7697942.png)
N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide, also known as FM-DHB, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide is not fully understood, but studies suggest that it may act by inhibiting specific enzymes or signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and chromatin remodeling. By inhibiting HDACs, this compound may alter gene expression patterns and lead to changes in cell behavior. This compound has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to protect neurons from oxidative stress-induced damage and to reduce inflammation in animal models of disease.
実験室実験の利点と制限
N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide has several advantages for use in lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for use in research. However, this compound can be expensive to produce in large quantities, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide, including the development of new anti-cancer drugs, the study of its neuroprotective effects in human clinical trials, and the exploration of its potential for the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects or limitations of its use in scientific research.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its anti-cancer, neuroprotective, and anti-inflammatory properties make it a valuable tool for the development of new drugs and the study of disease mechanisms. Further research is needed to fully understand its mechanism of action and to explore its potential for use in the treatment of various diseases.
合成法
The synthesis of N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide has been achieved using several methods, including the reaction of 2-fluorobenzaldehyde with 3,4-dimethoxybenzohydrazide in the presence of a catalyst. Other methods involve the use of different reagents and solvents to yield the desired product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide has been studied for its potential applications in scientific research, including cancer treatment, neuroprotection, and drug discovery. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress. This compound has also been used in drug discovery studies, where it has shown potential as a lead compound for the development of new drugs.
特性
IUPAC Name |
3,4-dimethoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-18-12-6-5-10(8-13(12)19-2)14(17)16-15-9-11-4-3-7-20-11/h3-9H,1-2H3,(H,16,17)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOUWXNPGVDWJO-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7697871.png)









![4-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697932.png)

